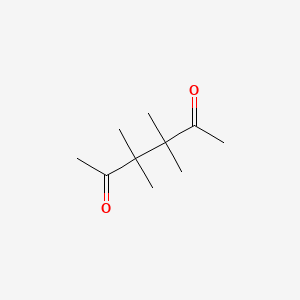
3,3,4,4-Tetramethylhexane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetramethylhexane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where four methyl groups are attached to the hexane backbone, making it highly branched. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione can be achieved through several methods. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3,3-tetramethylbutane. This process can be carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and minimize by-products. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
3,3,4,4-Tetramethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,4,4-Tetramethylhexane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism by which 3,3,4,4-Tetramethylhexane-2,5-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In reduction reactions, the diketone accepts electrons from the reducing agent, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .
類似化合物との比較
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: A similar compound with a heterocyclic structure, used in different chemical reactions and applications.
2,2,3,3-Tetramethylbutane-1,4-diol: A precursor in the synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione.
2,2,3,3-Tetramethylsuccinic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its highly branched structure and the presence of two ketone groups. This makes it a versatile compound in organic synthesis and various scientific applications. Its stability and reactivity profile also distinguish it from other similar compounds .
特性
CAS番号 |
23328-38-3 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3,3,4,4-tetramethylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(11)9(3,4)10(5,6)8(2)12/h1-6H3 |
InChIキー |
UMSOYACOXSGLNT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C)C(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






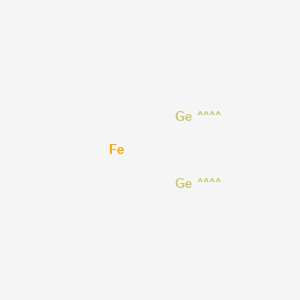
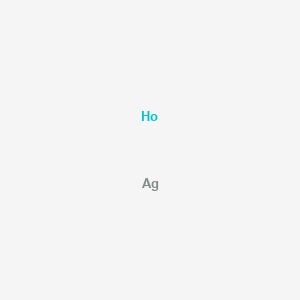

![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
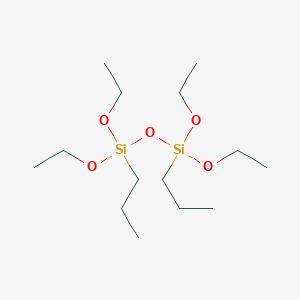
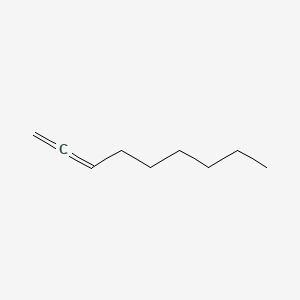
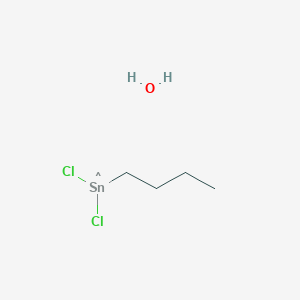

![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

